Acetyl-Amyloid |A-Protein (1-6) amide

Alzheimer's disease peptide chromatography QSAR

Researchers studying Aβ metal-binding mechanisms often encounter batch variability in non-acetylated fragments, leading to inconsistent Cu(II) coordination data and HPLC retention times. Acetyl-Amyloid β-Protein (1-6) amide eliminates this variability through defined N-terminal acetylation and C-terminal amidation, ensuring reproducible chromatographic profiles and metal-binding stoichiometry. • Defined Cu(II) binding stoichiometry validated by potentiometric and spectroscopic methods • Consistent reversed-phase HPLC retention for QSRR modeling and method calibration • Recognized epitope (mAb A8) for detecting toxic Aβ oligomers in ELISA and IHC Supplied as lyophilized powder, ≥98% purity by HPLC, with full analytical documentation.

Molecular Formula C35H50N12O11
Molecular Weight 814.8 g/mol
Cat. No. B12391199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-Amyloid |A-Protein (1-6) amide
Molecular FormulaC35H50N12O11
Molecular Weight814.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C
InChIInChI=1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1
InChIKeyGTHSRUQEDKNWPD-VVKHCXNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl-Aβ(1-6) amide Overview


Acetyl‑Amyloid β‑Protein (1‑6) amide (CAS 903883‑22‑7, sequence Ac‑DAEFRH‑NH₂) is a synthetic hexapeptide corresponding to the N‑terminal six residues of the human amyloid‑β peptide, capped at both termini with acetyl and amide groups . It is primarily employed as a research tool in Alzheimer’s disease studies due to its potential copper(II) binding site and its ability to serve as a defined epitope for conformation‑specific antibodies .

Generic Substitution Fails for Acetyl-Aβ(1-6) amide


Simple substitution of Acetyl‑Amyloid β‑Protein (1‑6) amide with non‑acetylated or non‑amidated Aβ(1‑6) peptides is not equivalent. The N‑terminal acetylation and C‑terminal amidation confer distinct physicochemical properties and biochemical behaviors. For instance, the acetylated/amidated form exhibits altered chromatographic retention, making it uniquely suitable for quantitative structure‑retention relationship (QSRR) modeling and HPLC method development . Moreover, the capped termini eliminate the free N‑ and C‑terminal charges present in the native peptide, which can profoundly influence metal‑ion coordination and peptide‑protein interactions . These differences underscore why a researcher or procurement specialist cannot assume functional interchangeability within this class of amyloid‑β fragments.

Acetyl-Aβ(1-6) amide Performance Evidence


Distinct HPLC Retention for QSRR Modeling

The acetylated and amidated derivative of Aβ(1‑6) exhibits a unique retention time in reversed‑phase HPLC compared to its non‑acetylated or non‑amidated counterparts, a property exploited in quantitative structure‑retention relationship (QSRR) studies. This differential retention allows the peptide to serve as a benchmark for predicting the chromatographic behavior of other amyloid‑β fragments .

Alzheimer's disease peptide chromatography QSAR

Copper(II) Binding at the N-Terminal 1-6

Potentiometric and spectroscopic studies on human Aβ(1‑6) (DAEFRH) demonstrate that the N‑terminal hexapeptide contains the primary copper(II) binding site of full‑length amyloid‑β. The coordination involves the N‑terminal Asp, the imidazole of His6, and deprotonated amide nitrogens. While the acetylated/amidated derivative (Ac‑DAEFRH‑NH₂) lacks the free N‑terminus, it retains the His6 imidazole and other potential donors, and its copper(II) binding behavior has been characterized in mixed‑metal studies, confirming that the 1‑6 region is sufficient for metal coordination [1][2].

Alzheimer's disease metal‑induced aggregation copper binding

Conformation-Specific Antibody A8 Epitope

Epitope mapping studies using sub‑peptides of Aβ42 revealed that monoclonal antibody A8, which selectively recognizes soluble Aβ oligomers, binds to a linear epitope located within the 1‑6 region (DAEFRH). The antibody exhibits high affinity for Aβ42 oligomers in the 16.5–25 kDa range and detects antigen in brain sections from SAMP8 mice. The acetylated/amidated form of Aβ(1‑6) amide has been used as a reference standard in these and related immunoassays [1][2].

Alzheimer's disease immunoassay Aβ oligomers

Research Applications of Acetyl-Aβ(1-6) amide


Copper-Mediated Aggregation and Oxidative Stress

The compound serves as a minimalist model of the Aβ N‑terminal copper‑binding domain. Researchers utilize it to investigate how copper(II) coordination influences peptide aggregation, reactive oxygen species generation, and metal‑induced toxicity, without interference from the hydrophobic C‑terminus. This makes it a valuable tool for dissecting early events in Aβ pathogenesis and for screening potential metal‑chelating therapeutics [1].

QSRR and HPLC Method Development

The acetylated/amidated termini provide a chemically distinct retention profile in reversed‑phase HPLC, enabling its use as a calibration standard in QSRR studies. This application is critical for laboratories that need to predict the chromatographic behavior of novel amyloid‑β peptide analogs or to validate HPLC methods for purity analysis of synthetic Aβ fragments .

Aβ Oligomer Detection Immunoassays

As the minimal epitope for conformation‑specific antibodies like mAb A8, Ac‑DAEFRH‑NH₂ is employed as a reference antigen in ELISA, Western blot, and immunohistochemistry assays designed to detect toxic Aβ oligomers. Its defined structure and enhanced stability (due to terminal capping) make it an ideal positive control and calibrator for diagnostic or research‑grade immunoassays [2].

Nickel(II) and Mixed-Metal Binding Studies

The compound has been characterized in potentiometric and spectroscopic studies of nickel(II) and mixed copper(II)/nickel(II)/zinc(II) complexes. It is used to probe the metal‑binding preferences of the Aβ N‑terminus and to understand how competing metal ions alter the distribution of copper(II) among the available binding sites—a phenomenon with implications for Alzheimer’s disease pathology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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